molecular formula C5H12ClF2N B2592461 2,2-Difluoropentan-3-amine;hydrochloride CAS No. 2402838-76-8

2,2-Difluoropentan-3-amine;hydrochloride

Cat. No. B2592461
CAS RN: 2402838-76-8
M. Wt: 159.6
InChI Key: INZWPIWZAJLCTK-UHFFFAOYSA-N
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Description

2,2-Difluoropentan-3-amine hydrochloride is a chemical compound with the CAS Number: 2402838-76-8 . It has a molecular weight of 159.61 . The IUPAC name for this compound is 2,2-difluoropentan-3-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,2-Difluoropentan-3-amine hydrochloride is 1S/C5H11F2N.ClH/c1-3-4(8)5(2,6)7;/h4H,3,8H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,2-Difluoropentan-3-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 159.61 .

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Chiral Amines Synthesis : Enantiopure amines, including structures related to 2,2-Difluoropentan-3-amine, are synthesized for resolving agents in stereochemistry. These compounds exhibit unique solubility patterns and are used in novel methods for enantiomer resolution. Their circular dichroism spectra are of significant interest (Szabó et al., 2006).

Fluorine Chemistry in Drug Design

  • Fluorine's Role in Pharmaceuticals : The trifluoromethyl group, closely related to difluoromethyl structures, is crucial in pharmaceutical design due to its electron-attracting capacity. This property impacts molecular interactions, increasing the molecule's pharmaceutical applicability (Cho et al., 2010).

Bioisostere Applications in Medicinal Chemistry

  • Difluoromethyl as a Bioisostere : The difluoromethyl group acts as a lipophilic hydrogen bond donor and can be a bioisostere for hydroxyl, thiol, or amine groups. This property is pivotal in drug design, influencing druglike properties, hydrogen bonding, and lipophilicity (Zafrani et al., 2017).

Material Science and Industrial Applications

  • Photocatalytic Hydrodefluorination : Difluorinated compounds are used in materials science for facile access to partially fluorinated aromatics, essential in various industries (Senaweera et al., 2014).

Environmental Science

  • PFAS Removal with Amine-Functionalized Sorbents : Amines, including structures similar to 2,2-Difluoropentan-3-amine, are used in amine-functionalized sorbents for effective removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, crucial for environmental cleanup (Ateia et al., 2019).

Analytical Chemistry

  • Fluorescence Probes Development : Compounds structurally related to 2,2-Difluoropentan-3-amine are used in synthesizing fluorescence probes. These probes can selectively detect reactive oxygen species, aiding in various biological and chemical applications (Setsukinai et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

2,2-difluoropentan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-3-4(8)5(2,6)7;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZWPIWZAJLCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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